molecular formula C7H7NO3 B032813 6-Methoxynicotinic acid CAS No. 66572-55-2

6-Methoxynicotinic acid

Cat. No. B032813
CAS RN: 66572-55-2
M. Wt: 153.14 g/mol
InChI Key: NVDJVEQITUWZDT-UHFFFAOYSA-N
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Description

6-Methoxynicotinic acid is an aromatic carboxylic acid and a member of pyridines . It has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol .


Molecular Structure Analysis

The IUPAC name for 6-Methoxynicotinic acid is 6-methoxypyridine-3-carboxylic acid . The InChI is InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) . The Canonical SMILES is COC1=NC=C(C=C1)C(=O)O .


Physical And Chemical Properties Analysis

6-Methoxynicotinic acid has a density of 1.3±0.1 g/cm3, a boiling point of 283.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 38.0±0.3 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Biotechnology: Enhancing Citric Acid Production

6-Methoxynicotinic acid: plays a role in the optimization of citric acid production, a crucial compound in the food, beverage, and pharmaceutical industries. Studies have shown that certain derivatives of nicotinic acid, like 6-Methoxynicotinic acid , can influence the fermentation process of Aspergillus niger , leading to improved yields of citric acid .

Pharmaceuticals: Drug Development

In pharmaceutical research, 6-Methoxynicotinic acid is utilized as a building block for the synthesis of new drugs. It has been identified as a key ingredient in the development of compounds with potential therapeutic applications, including treatments for various diseases .

Agriculture: Soil Fertility and Plant Health

6-Methoxynicotinic acid: and its derivatives are part of a group of organic acids that contribute to soil fertility and plant health. They are involved in the solubilization of minerals, enhancing nutrient availability to plants, and potentially improving crop yields .

Material Science: Heterocyclic Building Blocks

In material science, 6-Methoxynicotinic acid serves as a heterocyclic building block. Its molecular structure is used in the synthesis of complex materials, which may include polymers and advanced nanostructured materials .

Chemical Synthesis: Intermediate for Complex Molecules

6-Methoxynicotinic acid: is used as an intermediate in chemical synthesis, particularly in the creation of complex organic molecules. It’s a precursor for various chemical reactions and can lead to the formation of compounds with diverse biological activities .

Environmental Science: Microbial Interactions

While direct applications of 6-Methoxynicotinic acid in environmental science are not extensively documented, its role in microbial interactions within the soil can have indirect environmental implications. As a derivative of nicotinic acid, it may influence microbial communities and processes related to environmental sustainability .

Safety And Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure to 6-Methoxynicotinic acid . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDJVEQITUWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343825
Record name 6-Methoxynicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynicotinic acid

CAS RN

66572-55-2
Record name 6-Methoxynicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxynicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-methoxy
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Record name 6-Methoxynicotinic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc), 4 M methanolic sodium methylate solution (40 cc) is added. The mixture is heated under reflux for 60 hours. The solvent is distilled off under reduced pressure (4 kPa). The residue is taken up in distilled water (100 cc) and the mixture is acidified to pH 5 with hydrochloric acid in 11.9 M aqueous solution. The precipitate produced is separated by filtration, washed with distilled water (5×10 cc) and dried in the air. 6-Methoxypyridine-3-carboxylic acid (3.3 g) is produced, m.p. 180° C.
Quantity
4.15 g
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reactant
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40 mL
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-3-pyridinecarboxaldehyde (50 mg, 0.36 mmol; prepared according to the method of Comins and Killpack, J. Org. Chem., 1990, 55, 69-73) in t-butanol (0.5 ml) was added a solution of potassium permanganate (81 mg) in water (1.0 ml). The mixture was stirred at room temperature for two hours, and then saturated sodium sulphite solution was added until the purple colour disappeared. Reaction mixture was extracted with chloroform several times as it was gradually acidified with dilute HCl (2N). Chloroform extracts were concentrated in vacuo to yield the title compound (42 mg) as a white solid.
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81 mg
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0.5 mL
Type
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Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (323 mg, 2.88 mmol) and methanol (64 μL, 1.58 mmol) were taken up in anhydrous THF (6 mL) in a RBF under nitrogen, the mixture was stirred for 10 min at which time a solution of 6-chloropyridine-3-carbonitrile (200 mg, 1.44 mmol) in anhydrous THF (2 mL) was added slowly. The mixture was stirred at room temperature for 18 h. The reaction was treated with methanol (6 μL, 0.148 mmol), stirred for 2 h, then treated with methanol (20 μL, 0.494 mmol), stirred for 2 h, then treated with potassium tert-butoxide (50 mg, 0.446 mmol) and stirred for 18 h. The mixture was then concentrated in vacuo, suspended in sat. aq. sodium hydrogencarbonate solution and extracted with EtOAc (5×10 mL). The combined extracts were washed with brine (10 mL) and concentrated in vacuo to give the title compound was obtained (80 mg, 36%). 1H NMR (500 MHz, CDCl3) δ ppm 8.94 (1H, s), 8.22 (1H, dd, J=8.4, 1.8 Hz), 6.82 (1H, d, J=8.7 Hz), 4.03 (3H, s).
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
64 μL
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reactant
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200 mg
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reactant
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Quantity
2 mL
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6 μL
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20 μL
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Quantity
50 mg
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Reaction Step Six
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Quantity
6 mL
Type
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a solution of methyl 6-methoxynicotinate (Avacado), 0.1 g (0.6 mmol) in 5 mL of tetrahydrofuran was added a solution of 1.2 mL of 5 N sodium hydroxide in 5 mL of water. The mixture was stirred for four hours at ambient temperature, acidified to pH=3 with 5 N HCl and concentrated to dryness to yield the crude desired compound. MS (ion spray) 154.0 (M+1). The crude product was carried on without further purification.
Quantity
0 (± 1) mol
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1.2 mL
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5 mL
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5 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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